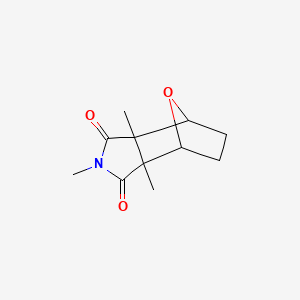

Cantharidin methylimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cantharidin methylimide is a derivative of cantharidin, a natural compound produced by blister beetles. Cantharidin is known for its potent biological activities, including its use in traditional medicine and its role as an insect deterrent. This compound retains many of the biological properties of cantharidin but has been modified to enhance its stability and reduce its toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cantharidin methylimide typically involves the modification of cantharidin through a series of chemical reactions. One common method is the reaction of cantharidin with methylamine under controlled conditions to form the methylimide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Cantharidin methylimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can convert this compound into less reactive forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive imide derivatives, while reduction can yield less reactive amine derivatives.

Applications De Recherche Scientifique

Medical Applications

Anticancer Properties

Cantharidin methylimide exhibits significant anticancer activity. A study demonstrated that methyl-cantharidimide (the active form) inhibits the growth of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and promoting apoptosis. Specifically, it was found to:

- Inhibit cell proliferation in a dose- and time-dependent manner.

- Induce apoptosis in HCC cells.

- Inhibit migration and invasion abilities of cancer cells through various assays including scratch wound healing and transwell migration .

Treatment for Skin Conditions

this compound is also being researched for treating skin conditions like molluscum contagiosum and verrucae. A retrospective study involving 150 patients treated with cantharidin cream showed a high clinical cure rate (92% after four weeks), suggesting its effectiveness compared to other treatments like CO2 laser therapy .

Biological Research

This compound serves as a valuable tool in studying cell signaling pathways and protein phosphatase inhibition. Its role in inhibiting serine/threonine phosphatases has been linked to inducing cytotoxicity in cancer cells, making it a promising candidate for further development as an anticancer therapeutic .

Chemical Applications

In organic synthesis, this compound is utilized as a reagent and model compound for studying imide chemistry. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds with biological activity.

Case Study 1: Efficacy Against Molluscum Contagiosum

A prospective study evaluated the efficacy of cantharidin in treating pediatric patients with molluscum contagiosum. Results indicated that while the treatment was well tolerated, complete clearance rates were not significantly different from placebo, highlighting the need for further investigation into optimal treatment protocols .

Case Study 2: Anticancer Activity

In another study focused on hepatocellular carcinoma, methyl-cantharidimide was shown to significantly increase cleaved-caspase3 levels while decreasing NF-κB protein levels in treated HCC cells, further supporting its potential as an anticancer agent .

Table 1: Clinical Efficacy of Cantharidin Cream for Verruca Plantaris

| Treatment Group | Clinical Cure Rate at 4 Weeks | Clinical Cure Rate at 12 Weeks |

|---|---|---|

| Cantharidin Cream | 92% | 86% |

| CO2 Laser Therapy | 84% | 78% |

| Liquid Nitrogen Cryotherapy | 80% | 72% |

Table 2: Patient Satisfaction with Cantharidin Therapy for Molluscum Contagiosum

| Outcome Measure | Percentage (%) |

|---|---|

| Parents willing to repeat therapy | 95% |

| Patients experiencing blistering | 92% |

| Patients reporting pain or erythema | 6-37% |

Mécanisme D'action

Cantharidin methylimide exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects other signaling pathways, including those involved in cell cycle regulation and stress response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cantharidin: The parent compound, known for its potent biological activities but also high toxicity.

Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.

Cantharimide: Another derivative with modifications to the imide group, used in similar applications.

Uniqueness

Cantharidin methylimide is unique in its balance of biological activity and reduced toxicity compared to cantharidin. Its stability and effectiveness in inhibiting protein phosphatases make it a valuable tool in both research and therapeutic applications.

Propriétés

IUPAC Name |

2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQNOBSCYAIJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.